molecular formula C20H16N4OS B11013060 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11013060
M. Wt: 360.4 g/mol
InChI Key: KTXAMVOMQWQDPA-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a quinoline ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of thiazole, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)16-10-18(14-6-5-9-21-11-14)23-17-8-4-3-7-15(16)17/h3-11H,1-2H3,(H,22,24,25)

InChI Key

KTXAMVOMQWQDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C

Origin of Product

United States

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